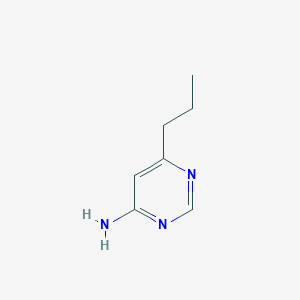

6-Propylpyrimidin-4-amine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry Research

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. scispace.com Its prevalence in nature as a core component of nucleobases like cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA, underscores its profound biological importance. scispace.comignited.in This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological macromolecules such as enzymes and genetic material. nih.gov

The versatility of the pyrimidine scaffold has led to its description as a "privileged" structure in medicinal chemistry. nih.gov This designation stems from its ability to serve as a template for the development of a vast array of therapeutic agents. researchgate.net Researchers have successfully synthesized numerous pyrimidine-containing compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. scispace.comignited.innih.gov The continuous evolution of FDA-approved drugs incorporating this scaffold is a testament to its enduring significance in drug discovery. nih.gov

Overview of Aminopyrimidines as Key Chemical Motifs

Within the broad class of pyrimidine derivatives, aminopyrimidines represent a particularly important chemical motif. ajrconline.org These compounds, characterized by the presence of an amino group attached to the pyrimidine ring, serve as crucial intermediates in the synthesis of a multitude of biologically active molecules. ijpsjournal.comresearchgate.net The amino group enhances the molecule's ability to form hydrogen bonds and participate in other molecular interactions, which is critical for its binding affinity to biological targets. ijpsjournal.com

The 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) structures are especially common in medicinal chemistry. ajrconline.orgijpsjournal.com They are recognized as valuable starting materials for creating more complex heterocyclic systems, including fused pyrimidines. ijpsjournal.com The interest in aminopyrimidines is driven by their demonstrated efficacy in a range of therapeutic areas. ajrconline.org

Research Landscape Surrounding 6-Propylpyrimidin-4-amine and its Analogs

The research landscape for this compound and its analogs is an active area of investigation, primarily focused on their potential applications in medicinal chemistry. The core structure, featuring a propyl group at the 6-position of the 4-aminopyrimidine scaffold, offers a unique combination of lipophilicity and hydrogen bonding capability that researchers are exploring.

Studies have investigated the synthesis and biological evaluation of various substituted pyrimidines. For instance, research on related 4,6-disubstituted pyrimidines has demonstrated the impact of different substituent groups on their biological profiles. rasayanjournal.co.inresearchgate.net The synthesis of analogs often involves the reaction of chalcones with guanidine (B92328) derivatives. rasayanjournal.co.in

Specific research into analogs of this compound includes the synthesis of compounds like 2-(2-Amino-6-propylpyrimidin-4-yl)-2,2-difluoro-1-phenylethanol, which was identified through virtual screening as a potential bioisostere of other active compounds. mdpi.com Other research has focused on creating derivatives with various substitutions on the pyrimidine ring and the amino group to probe structure-activity relationships (SAR). For example, studies on N-substituted and 6-substituted pyrimidine-4,6-diamines have shown that modifications at these positions can significantly influence their biological activity, such as microtubule depolymerization. nih.gov

The chemical properties of these compounds are also of interest. The presence of the amino and propyl groups influences characteristics like solubility and potential for hydrogen bonding, which are crucial for their behavior in biological systems. cymitquimica.com The table below summarizes some of the key analogs and related compounds that have been a subject of scientific investigation.

| Compound Name | Key Structural Features | Research Focus |

| 2-(2-Amino-6-propylpyrimidin-4-yl)-2,2-difluoro-1-phenylethanol mdpi.com | Propyl group at C6, difluoroethanol at C4 | Synthesis and potential as a bioisostere |

| N-tert-butyl-6-propylpyrimidin-4-amine chemsrc.com | Propyl group at C6, tert-butylamino group at C4 | Chemical synthesis and characterization |

| 6-(Piperazin-1-yl)-N-propylpyrimidin-4-amine bldpharm.com | Propylamino group at C4, piperazinyl group at C6 | Synthesis and availability as a research chemical |

| 5-(4-Bromophenyl)-6-methoxy-N-propylpyrimidin-4-amine pharmaffiliates.com | Propylamino group at C4, methoxy (B1213986) and bromophenyl at C5/C6 | Synthesis as a potential pharmaceutical impurity |

This ongoing research highlights the importance of the this compound scaffold as a template for discovering new molecules with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1159818-10-6 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

6-propylpyrimidin-4-amine |

InChI |

InChI=1S/C7H11N3/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3,(H2,8,9,10) |

InChI Key |

CISNSEXEKSLZKV-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=NC=N1)N |

Canonical SMILES |

CCCC1=CC(=NC=N1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Propylpyrimidin 4 Amine Analogs

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions.

The introduction of various amino groups at the C4 position of the 6-propylpyrimidine scaffold is a key transformation for generating diverse analogs. This is typically achieved by the reaction of a 4-halo-6-propylpyrimidine, most commonly 4-chloro-6-propylpyrimidine (B3102228), with a primary or secondary amine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces the chloride.

These reactions can be conducted under various conditions, often with the use of a base to neutralize the HCl generated. Acid-catalyzed amination has also been reported for related heterocyclic systems, particularly with less nucleophilic anilines, where protonation of the pyrimidine ring enhances its electrophilicity. preprints.org For aliphatic and benzylic amines, the reactions can often proceed under neutral or basic conditions, sometimes even in water, which offers a more environmentally friendly approach. preprints.org

Table 1: Representative Amination Reactions of 4-Chloro-6-propylpyrimidine

| Amine Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Ammonia (B1221849) | 6-Propylpyrimidin-4-amine | NH3 (aq. or in alcohol) |

| Methylamine | N-Methyl-6-propylpyrimidin-4-amine | CH3NH2, base (e.g., Et3N), solvent (e.g., EtOH) |

| Aniline | N-Phenyl-6-propylpyrimidin-4-amine | C6H5NH2, acid catalyst (e.g., HCl) or heat |

Note: This table represents expected reactions based on the known reactivity of 4-chloropyrimidines. Specific yields and conditions would require experimental validation for 4-chloro-6-propylpyrimidine.

The synthesis of pyrimidine-4-thiols is a valuable transformation, as these compounds are versatile intermediates for further functionalization. The most common method for introducing a thiol group at the C4 position is through the nucleophilic substitution of a 4-halopyrimidine with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

For instance, 4-chloro-6-propylpyrimidine can be converted to 6-propylpyrimidine-4(3H)-thione. This compound exists in tautomeric equilibrium with 6-propylpyrimidine-4-thiol. The thione form is generally favored in the solid state and in many solvents.

Table 2: Synthesis of 6-Propylpyrimidine-4(3H)-thione

| Starting Material | Reagent | Product |

|---|---|---|

| 4-Chloro-6-propylpyrimidine | 1. Thiourea, EtOH, reflux 2. NaOH (aq), reflux | 6-Propylpyrimidine-4(3H)-thione |

Note: This table illustrates a standard synthetic approach for pyrimidine-thiols. The specific conditions for the 6-propyl analog would need to be optimized.

The reaction of Grignard reagents with pyrimidine derivatives can lead to a variety of products, depending on the substituents and reaction conditions. While cross-coupling reactions are common with halogenated pyrimidines, direct nucleophilic addition to the pyrimidine ring can also occur.

In a study of a closely related analog, 4-amino-5-cyano-2-methylpyrimidine, the addition of propylmagnesium chloride was investigated. The reaction pathway was found to be highly dependent on the temperature. When the reaction was conducted by adding the Grignard reagent at 0 °C and then warming to 40 °C, the expected product from addition to the nitrile group was observed. However, maintaining the reaction at 0 °C before quenching led to an unusual nucleophilic addition at the C6 position of the pyrimidine ring, resulting in a stable 1,2-dihydropyrimidine after an intramolecular cyclization.

A plausible mechanism for this C6-addition involves the coordination of the Lewis acidic magnesium species to the N1 nitrogen of the pyrimidine ring. This coordination increases the electrophilicity of the C6 position, promoting the nucleophilic attack by the Grignard reagent. The presence of an electron-withdrawing group at the C5 position, such as a cyano group, further favors this reaction pathway.

Table 3: Reaction of 4-Amino-5-cyano-2-methylpyrimidine with Propylmagnesium Chloride

| Reaction Conditions | Major Product | Yield |

|---|---|---|

| Addition at 0 °C, then warm to 40 °C | 1-(4-Amino-2-methylpyrimidin-5-yl)butan-1-one | Not Reported |

Data adapted from a study on a 4-amino-5-cyano-2-methylpyrimidine analog.

Electrophilic Transformations

Due to the two electron-withdrawing nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. However, the presence of electron-donating groups, such as the amino group in this compound, can activate the ring sufficiently for some electrophilic reactions to occur. The C5 position is the most electron-rich and, therefore, the most likely site for electrophilic attack.

Reactions such as halogenation (e.g., with Br2 in acetic acid) or nitration (with nitric and sulfuric acids) would be expected to occur at the C5 position, provided the reaction conditions are carefully controlled to avoid degradation of the starting material. The amino group may require protection prior to some electrophilic substitutions to prevent side reactions.

Ring Interconversions and Rearrangements of Pyrimidine Systems

Pyrimidine rings can undergo various rearrangement and ring-opening reactions, leading to the formation of other heterocyclic systems. One of the most well-known rearrangements is the Dimroth rearrangement. nih.gov This typically involves the isomerization of N-substituted iminopyrimidines to the corresponding aminopyrimidines, or the rearrangement of fused pyrimidine systems. nih.gov

For a this compound analog, a Dimroth-type rearrangement could be envisaged if the exocyclic amino group is part of a migrating substituent. For example, an N-alkylated 6-propylpyrimidin-4-imine could potentially rearrange to an N-alkyl-6-propylpyrimidin-4-amine. The mechanism involves ring opening of the protonated pyrimidine, followed by rotation and ring closure. nih.gov

Another significant transformation is the conversion of pyrimidines into pyridines. This skeletal editing can be achieved through a deconstruction-reconstruction strategy. The pyrimidine ring is first activated, for example by N-acylation, followed by nucleophilic attack and ring opening to form a vinamidinium salt intermediate. This intermediate can then react with a suitable partner to form a new pyridine (B92270) ring.

Functional Group Interconversions on the Propyl and Amino Substituents

The propyl and amino groups on the this compound scaffold can undergo a variety of chemical transformations, allowing for further diversification of the molecule.

The propyl group, being an alkyl chain, is susceptible to oxidation at the benzylic-like position (the carbon atom attached to the pyrimidine ring). Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) could potentially oxidize this carbon to a hydroxyl or carbonyl group, although the conditions would need to be carefully selected to avoid oxidation of the pyrimidine ring itself.

The exocyclic amino group at the C4 position behaves as a typical aromatic amine and can undergo reactions such as acylation, sulfonylation, and diazotization. For example, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl-6-propylpyrimidin-4-amine. rsc.org These reactions are useful for introducing a wide range of substituents and for modulating the electronic properties of the molecule.

Table 4: Representative Functional Group Interconversions

| Substituent | Reaction Type | Reagent | Potential Product |

|---|---|---|---|

| Propyl Group | Oxidation | KMnO4 | 1-(4-Aminopyrimidin-6-yl)propan-1-ol |

| Amino Group | Acylation | Acetyl chloride, pyridine | N-(6-Propylpyrimidin-4-yl)acetamide |

Note: This table provides examples of potential reactions based on general principles of organic chemistry.

Oxidation Reactions

The oxidation of pyrimidine derivatives can lead to the formation of N-oxides, which are valuable intermediates in organic synthesis, or to the degradation of the pyrimidine ring, depending on the oxidant and reaction conditions. In the context of this compound analogs, the nitrogen atoms of the pyrimidine ring are susceptible to oxidation.

One-electron oxidation of 4-aminopyrimidine (B60600) has been studied theoretically to understand its effect on the molecule's electronic structure and tautomeric preferences. nih.gov Such studies indicate that oxidation primarily influences the composition of the tautomeric mixture without fundamentally altering the preferred tautomer. nih.gov

A practical example of N-oxidation in a related system is the reaction of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid. This reaction yields both the mono-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1-N-oxide) and the di-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide), demonstrating that the pyrimidine nitrogens can be readily oxidized. researchgate.net The formation of di-N-oxides in the pyrimidine series is noted as a less common outcome, highlighting the specific reactivity of this substituted pyrimidine. researchgate.net

| Reactant | Oxidizing Agent | Products | Reference |

| 5-nitroso-2,4,6-triaminopyrimidine | Peroxytrifluoroacetic acid | 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide, 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide | researchgate.net |

The presence of the electron-donating amino and propyl groups in this compound would likely influence the regioselectivity of N-oxidation. The specific outcomes of oxidizing this compound itself would require further experimental investigation, but the precedent from related aminopyrimidines suggests that N-oxide formation is a feasible transformation.

Reduction Reactions

The reduction of the pyrimidine ring in analogs of this compound can afford di- or tetrahydropyrimidine (B8763341) derivatives, which are of interest for their potential biological activities. The aromaticity of the pyrimidine ring makes it relatively resistant to reduction, but under appropriate conditions, this transformation can be achieved using either complex metal hydrides or catalytic hydrogenation.

The reduction of pyrimidines with complex metal hydrides, such as lithium aluminum hydride (LiAlH4), has been shown to yield 1,6-dihydropyrimidines. rsc.orgresearchgate.net For instance, ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates are reduced to the corresponding 1,6-dihydropyrimidines. rsc.org The nature of the substituent at the 4-position can influence the reaction's outcome. Electron-donating groups at this position may increase the electron density of the pyrimidine ring, making it less susceptible to reduction. researchgate.net

| Substrate | Reducing Agent | Product | Reference |

| Ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates | Lithium aluminum hydride | 1,6-dihydropyrimidines | rsc.org |

| Ethyl 2-methylthio-pyrimidine-5-carboxylate | Lithium aluminum hydride | Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate | researchgate.net |

Catalytic hydrogenation offers another route to reduced pyrimidines. Depending on the catalyst and reaction conditions, either partial or complete reduction of the ring can be achieved. While specific examples for this compound are not detailed in the provided context, the general reactivity of pyrimidines suggests that catalytic hydrogenation over catalysts like palladium or platinum could lead to the corresponding tetrahydropyrimidine. researchgate.netnih.gov

Halogenation at the Pyrimidine Ring

The introduction of halogen atoms onto the pyrimidine ring of this compound analogs is a key strategy for creating intermediates for further functionalization, particularly through cross-coupling reactions. Halogenation can occur via electrophilic substitution or nucleophilic aromatic substitution (S N Ar) on a pre-functionalized ring.

Given the presence of the activating amino group at the 4-position and the propyl group at the 6-position, the C5 position of the pyrimidine ring in this compound is expected to be the most susceptible to electrophilic attack. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially be used to introduce bromine or chlorine at this position.

While direct halogenation of this compound is not explicitly described, the reactivity of related heterocyclic systems provides valuable insights. For example, the S N Ar reaction of 4-chloroquinazoline (B184009) with various amines proceeds readily to yield 4-aminoquinazoline derivatives. researchgate.net This suggests that if a 4-chloro-6-propylpyrimidine were available, it could serve as a precursor to this compound and its N-substituted analogs through nucleophilic substitution with ammonia or primary/secondary amines.

The following table outlines a hypothetical, yet plausible, reaction based on the known reactivity of similar heterocyclic compounds.

| Substrate | Reagent | Product | Reaction Type |

| 4-Chloro-6-propylpyrimidine | Ammonia | This compound | Nucleophilic Aromatic Substitution |

Further research into the direct halogenation of this compound would be beneficial to fully elucidate the regioselectivity and optimal conditions for these important transformations.

Derivatization Strategies and Scaffold Elaboration of 6 Propylpyrimidin 4 Amine

Introduction of Varied Substituents at the Pyrimidine (B1678525) C-6 Position

The C-6 position of the pyrimidine ring, occupied by a propyl group in the parent compound, is a key site for modification to influence the molecule's interaction with its biological targets. The π-deficient nature of the pyrimidine ring makes the 2-, 4-, and 6-positions susceptible to nucleophilic attack, while the 5-position is more amenable to electrophilic substitution. wikipedia.orgscialert.net

Strategies for introducing varied substituents at the C-6 position often involve the synthesis of pyrimidine derivatives from appropriately substituted precursors rather than direct modification of the propyl group. This is due to the relative inertness of the alkyl C-H bonds to selective functionalization. A common synthetic route to 4-aminopyrimidines with diverse C-6 substituents is the Biginelli reaction or similar multicomponent reactions. nih.gov These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a guanidine (B92328) or urea (B33335) derivative. By selecting different β-dicarbonyl compounds, a variety of substituents can be introduced at the C-6 position.

| Compound | C-6 Substituent | Synthetic Precursor (β-dicarbonyl) |

|---|---|---|

| 6-(3-Hydroxypropyl)pyrimidin-4-amine | -(CH2)3OH | Ethyl 5-hydroxypentanoate |

| 6-(3-Fluoropropyl)pyrimidin-4-amine | -(CH2)3F | Ethyl 5-fluoropentanoate |

| 6-Cyclopropylpyrimidin-4-amine | -c-C3H5 | Ethyl 3-cyclopropyl-3-oxopropanoate |

Modification of the Amino Group (N-substitution)

The 4-amino group of 6-propylpyrimidin-4-amine is a primary site for derivatization through N-substitution reactions, such as N-alkylation and N-acylation. These modifications can introduce a wide range of functional groups, altering the compound's hydrogen bonding capacity, lipophilicity, and steric profile.

N-Alkylation: The introduction of alkyl groups to the 4-amino moiety can be achieved through reactions with alkyl halides in the presence of a base. This nucleophilic substitution reaction can yield mono- or di-alkylated products, depending on the reaction conditions and the stoichiometry of the reagents. For example, the reaction of this compound with an alkyl bromide in a suitable solvent with a non-nucleophilic base would yield the corresponding N-alkyl-6-propylpyrimidin-4-amine.

N-Acylation: Acylation of the 4-amino group introduces an amide functionality, which can serve as a bioisostere for other functional groups and participate in hydrogen bonding interactions. nih.gov This can be accomplished by reacting this compound with acyl chlorides or anhydrides. The resulting N-acyl-6-propylpyrimidin-4-amines can exhibit altered electronic properties and conformational preferences compared to the parent amine.

| Derivative Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Benzyl bromide | N-Benzyl-6-propylpyrimidin-4-amine |

| N-Acylation | Acetyl chloride | N-(6-Propylpyrimidin-4-yl)acetamide |

| N-Sulfonylation | Benzenesulfonyl chloride | N-(6-Propylpyrimidin-4-yl)benzenesulfonamide |

Synthesis of Fused Pyrimidine Heterocycles and Derivatives

Fusing a second heterocyclic ring to the pyrimidine core of this compound can lead to novel chemical entities with distinct biological activities. derpharmachemica.com This scaffold hopping approach can significantly alter the shape and electronic distribution of the molecule, potentially leading to interactions with new biological targets or improved affinity for existing ones.

The synthesis of pyrimidine-oxadiazole hybrids can be achieved by first converting the 4-amino group of this compound into a suitable precursor for oxadiazole ring formation. One common method involves the conversion of the amine to a hydrazine (B178648) derivative, which can then be cyclized with a variety of reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov For example, acylation of the hydrazine with a carboxylic acid followed by dehydrative cyclization can yield a 2,5-disubstituted 1,3,4-oxadiazole fused to the pyrimidine ring.

The elaboration of the this compound scaffold to include an ethanol (B145695) moiety can be accomplished through various synthetic routes. One approach involves the introduction of a two-carbon unit that can be subsequently converted to an alcohol. For instance, a palladium-catalyzed cross-coupling reaction could be employed to introduce a vinyl group at a suitable position on the pyrimidine ring, followed by hydroboration-oxidation to yield the corresponding ethanol derivative. An alternative strategy involves the synthesis of 2-(2-aminopyrimidin-4-yl)-2,2-difluoroethanols, which can serve as bioisosteres of salicylidene acylhydrazides. nih.gov

The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, from 6-aminopyrimidine derivatives is a well-established strategy. pharmaffiliates.com A common approach involves the reaction of a 6-aminopyrimidine with a α-haloketone or aldehyde, leading to the formation of the fused pyrrole (B145914) ring. For example, this compound could be reacted with a suitable α-halocarbonyl compound to construct the pyrrolopyrimidine core. Another method involves the cyclization of 6-aminopyrimidines with nitroolefins. google.com

| Fused Heterocycle | Key Intermediate from this compound | Cyclization Reagent/Method |

|---|---|---|

| Oxadiazole | 4-Hydrazinyl-6-propylpyrimidine | Carboxylic acid/anhydride (B1165640) followed by cyclodehydration |

| Pyrrole (Pyrrolopyrimidine) | This compound | α-Haloketone or nitroolefin |

Design and Synthesis of Bioisosteric Analogs for Research

Bioisosteric replacement is a powerful tool in drug design used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. nih.gov For this compound, bioisosteric analogs can be designed by replacing the propyl group, the amino group, or the pyrimidine ring itself with other functional groups or ring systems that have similar steric and electronic properties.

The propyl group at the C-6 position could be replaced with other alkyl groups, a cyclopropyl (B3062369) group, or a small ether functionality to explore the impact on lipophilicity and metabolic stability. The 4-amino group can be replaced with other hydrogen bond donors, such as a hydroxyl or methylamino group.

A more significant modification would be the replacement of the pyrimidine ring with another heterocyclic scaffold. For example, a pyrazole (B372694) or a triazine ring could be considered as a bioisostere for the pyrimidine core. The synthesis of such analogs would involve de novo synthesis from appropriate precursors rather than modification of the existing this compound molecule. The 2-aminopyrimidin-4(1H)-one moiety has been proposed as a bioisostere for urea, demonstrating the potential for significant scaffold alterations to achieve desired therapeutic properties. nih.govthieme-connect.de

Exploration of Pyrimidine Ring Positions for Conjugation and Attachment

The structural framework of this compound offers several potential sites for chemical modification, allowing for the attachment of various molecular entities through conjugation. The reactivity of the pyrimidine ring is dictated by the electron-withdrawing nature of the nitrogen atoms, which generally makes the carbon atoms electron-deficient. However, the existing substituents on the ring—an amino group at the C4 position and a propyl group at the C6 position—significantly influence the regioselectivity of further derivatization.

The pyrimidine ring's carbon positions (C2, C5) and the exocyclic amino group present opportunities for introducing a range of functionalities. The selection of a particular derivatization strategy depends on the desired type of conjugate and the intended application.

Electrophilic Substitution at the C5 Position

The C5 position of the pyrimidine ring in this compound is the most susceptible to electrophilic aromatic substitution. This is due to the activating, electron-donating effects of the amino group at C4 and, to a lesser extent, the propyl group at C6. These groups increase the electron density at the C5 position, making it more nucleophilic and reactive towards electrophiles.

Common electrophilic substitution reactions that can be employed for conjugation include halogenation, nitration, and Friedel-Crafts type reactions. For instance, bromination or iodination at the C5 position can introduce a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the attachment of a wide array of molecular fragments.

Table 1: Potential Electrophilic Substitution Reactions at the C5 Position

| Reaction Type | Reagent | Potential Product | Application for Conjugation |

| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-6-propylpyrimidin-4-amine | Precursor for cross-coupling reactions |

| Nitration | Nitric acid/Sulfuric acid | 5-Nitro-6-propylpyrimidin-4-amine | Can be reduced to an amino group for further functionalization |

| Formylation | Vilsmeier-Haack reagent | 5-Formyl-6-propylpyrimidin-4-amine | Aldehyde can be used for reductive amination or condensation reactions |

Nucleophilic Substitution at the C2 Position

The C2, C4, and C6 positions of the pyrimidine ring are inherently electron-deficient. slideshare.netwikipedia.org In this compound, the C4 and C6 positions are already substituted. The C2 position, therefore, becomes a primary target for nucleophilic substitution, provided a suitable leaving group is present. To achieve this, the parent this compound would first need to be converted into a derivative containing a good leaving group, such as a halogen (e.g., chlorine) or a sulfonate ester, at the C2 position.

Once a 2-chloro or similar derivative is synthesized, it can readily react with a variety of nucleophiles, including amines, thiols, and alcohols, to form stable covalent bonds. This strategy is widely used for the conjugation of biomolecules and other functional moieties to the pyrimidine scaffold.

Table 2: Nucleophilic Substitution Strategies at the C2 Position (via a 2-halo intermediate)

| Nucleophile | Reagent Class | Resulting Linkage | Example Conjugate |

| Primary Amine | R-NH2 | Amino | Attachment of amino acids or peptides |

| Thiol | R-SH | Thioether | Conjugation of cysteine-containing molecules |

| Alcohol | R-OH | Ether | Linkage to hydroxyl-containing polymers |

Derivatization of the Exocyclic Amino Group

The 4-amino group of this compound is another key site for conjugation. This primary amine can be acylated, alkylated, or used in reductive amination reactions. Acylation with activated esters (e.g., N-hydroxysuccinimide esters) or acid chlorides is a common method for attaching linkers or payload molecules. nih.gov

It is important to consider the potential for reaction at both the exocyclic amino group and the ring nitrogens. Reaction conditions can often be optimized to favor derivatization of the more nucleophilic exocyclic amine.

Table 3: Conjugation via the 4-Amino Group

| Reaction Type | Reagent | Linkage Formed | Utility |

| Acylation | Activated carboxylic acid (e.g., NHS ester) | Amide | Stable linkage for a wide range of molecules |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Formation of a stable, robust conjugate |

| Reductive Amination | Aldehyde/Ketone + reducing agent | Secondary Amine | Attachment of molecules containing carbonyl groups |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the number and types of hydrogen atoms present in 6-Propylpyrimidin-4-amine. The spectrum would be expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the propyl group, and the amine group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and connectivity of the protons. For instance, the methylene (B1212753) and methyl protons of the propyl group would exhibit characteristic splitting patterns due to spin-spin coupling.

Carbon-13 NMR (¹³C NMR) spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic) and the nature of its neighboring atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing its vibrational modes. The spectra of this compound would be expected to display characteristic absorption or scattering bands corresponding to the N-H stretching of the amine group, C-H stretching of the propyl group and the pyrimidine ring, and the C=N and C=C stretching vibrations of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular mass. The fragmentation pattern would reveal characteristic losses of fragments, such as the propyl group, which would further support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard. This technique, if a suitable crystal of this compound could be grown, would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its molecular structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, providing essential information on purity, stability, and the presence of any impurities. For a compound such as this compound, a variety of chromatographic methods are employed to ensure its quality and to isolate it from reaction mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of method depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, and scale of purification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for the qualitative monitoring of organic reactions and the assessment of compound purity. In the context of this compound, TLC would serve as a preliminary method to quickly determine the presence of the compound, starting materials, and byproducts in a reaction mixture.

The principle of TLC involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, which acts as the stationary phase. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

For a compound like this compound, which possesses a polar amine group and a nonpolar propyl group, the choice of the mobile phase is critical to achieve good separation. A typical mobile phase would be a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane) in a specific ratio. The separation is quantified by the retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spots on a TLC plate is often achieved by using ultraviolet (UV) light if the compounds are UV-active, or by staining with a chemical reagent (e.g., iodine vapor, potassium permanganate (B83412), or ninhydrin (B49086) for primary amines) that reacts to produce colored spots. nih.gov While specific TLC conditions for this compound are not extensively documented in publicly available literature, a general approach can be inferred from the analysis of similar heterocyclic amines.

Table 1: Illustrative TLC Parameters for Analysis of a Pyrimidine Derivative

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate (B1210297) : Hexane (e.g., in a 1:1 or similar ratio, optimized as needed) |

| Sample Application | 1-2 µL of a dilute solution in a suitable solvent (e.g., methanol or dichloromethane) |

| Development | In a closed chamber until the solvent front is approximately 1 cm from the top of the plate |

| Visualization | UV light (254 nm) or staining with an appropriate reagent |

This table represents a typical starting point for developing a TLC method for this compound. The exact ratio of the mobile phase would be optimized to achieve an Rf value for the desired compound that is ideally between 0.3 and 0.7 for optimal separation and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is an essential tool for assessing the purity of pharmaceutical compounds like this compound with high resolution and sensitivity.

In HPLC, a liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation mechanism is based on the differential interactions of the sample components with the stationary and mobile phases. For polar compounds like this compound, reversed-phase HPLC is the most common mode. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

A typical HPLC analysis for a pyrimidine derivative would involve injecting a small volume of the sample solution into the HPLC system. The components are then separated as they pass through the column. A detector, most commonly a UV-Vis detector, is used to monitor the eluent from the column. The output is a chromatogram, which is a plot of detector response versus time. The time at which a specific component elutes is called its retention time, which is a characteristic of the compound under a given set of conditions. The area under the peak is proportional to the concentration of the compound.

Table 2: Representative HPLC Method Parameters for a Pyrimidine Amine Analog

| Parameter | Condition |

| Column | Primesep 100 (or equivalent C18 column), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., 0.05% Sulfuric Acid) |

| Gradient | Isocratic (e.g., 45% Acetonitrile) or a gradient elution if complex mixtures are analyzed |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at an appropriate wavelength (e.g., 200-270 nm) |

| Injection Volume | 1-10 µL |

These parameters would be optimized to ensure a good peak shape, resolution from potential impurities, and a reasonable analysis time for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the characterization and quantification of impurities, even at trace levels, in pharmaceutical substances like this compound.

The LC part of the system separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural information about the separated compounds.

For the analysis of this compound, an LC-MS method would be developed to not only determine its purity but also to identify any potential process-related impurities or degradation products. The high sensitivity of LC-MS makes it particularly suitable for the detection and quantification of genotoxic impurities. mdpi.com

The development of an LC-MS method involves optimizing both the chromatographic conditions (as in HPLC) and the mass spectrometric parameters. The choice of ionization source is critical; for a compound like this compound, electrospray ionization (ESI) in positive ion mode would likely be effective due to the presence of the basic amine group.

Table 3: General LC-MS Method Parameters for the Analysis of Heterocyclic Amines

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from low to high percentage of organic solvent (B) |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (for MS/MS) |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

The data obtained from an LC-MS analysis would include a total ion chromatogram (TIC) and mass spectra for each eluting peak, allowing for the confident identification of this compound and any co-eluting impurities.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly improved resolution, sensitivity, and speed of analysis. For the purity assessment of this compound, UPLC offers a more efficient and powerful analytical tool compared to conventional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the use of smaller particles provides a greater surface area for interaction, leading to more efficient separation. The shorter analysis times also increase sample throughput, which is beneficial in a research and quality control environment.

A UPLC method for this compound would be developed by adapting an existing HPLC method or by starting with a generic set of conditions and optimizing them. The higher efficiency of UPLC columns allows for the use of shorter columns and faster flow rates without sacrificing resolution.

When coupled with mass spectrometry (UPLC-MS), this technique becomes exceptionally powerful for the trace-level quantification of impurities. mdpi.comnih.gov The development and validation of such a method would follow stringent guidelines to ensure its accuracy, precision, and robustness. mdpi.com

Table 4: Typical UPLC Method Parameters for the Analysis of Small Organic Molecules

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or similar sub-2 µm column |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A rapid gradient elution to achieve separation in a short time (e.g., 2-5 minutes) |

| Flow Rate | 0.4-0.6 mL/min |

| Column Temperature | 30-40 °C to reduce viscosity and improve efficiency |

| Detection | UV (with a photodiode array detector) and/or Mass Spectrometry |

| Injection Volume | 0.5-2 µL |

The implementation of a UPLC method for this compound would provide a highly detailed profile of the compound and any associated impurities, ensuring its quality for research and development purposes.

Theoretical and Computational Investigations of 6 Propylpyrimidin 4 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and thermodynamic stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. als-journal.com For 6-Propylpyrimidin-4-amine, DFT calculations, typically employing a functional like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-311++G(d,p), can be used to determine its optimized ground-state geometry. irjweb.comnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.

DFT studies on analogous aminopyrimidine structures have demonstrated that such calculations provide geometrical parameters that are in good agreement with experimental data. nih.gov The analysis for this compound would similarly predict the planarity of the pyrimidine (B1678525) ring and the specific spatial orientation of the propyl and amine substituents. These geometric parameters are foundational for understanding the molecule's steric and electronic properties. tandfonline.com

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| C-N (ring) Bond Length | The length of the carbon-nitrogen bonds within the pyrimidine ring. | ~1.34 Å |

| C-C (ring) Bond Length | The length of the carbon-carbon bonds within the pyrimidine ring. | ~1.39 Å |

| C-NH2 Bond Length | The length of the bond between the pyrimidine ring and the amino group. | ~1.36 Å |

| C-Propyl Bond Length | The length of the bond between the pyrimidine ring and the propyl group. | ~1.51 Å |

| N-C-N Bond Angle | The angle formed by the nitrogen and carbon atoms within the ring. | ~127° |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netwikipedia.org It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles the classic Lewis structure. uni-muenchen.de

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilic nature, while the LUMO represents its ability to accept electrons, indicating its electrophilic nature. dergipark.org.tr

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, whereas the LUMO would be distributed across the pyrimidine ring system. irjweb.comdergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. irjweb.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Computational studies on similar pyrimidine derivatives have shown that such charge transfers are key to their electronic properties. researchgate.net

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. A smaller gap implies higher reactivity. | 5.3 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated from the HOMO-LUMO gap. | 2.65 eV |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 3.55 eV |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling techniques, particularly docking studies, are instrumental in predicting how a small molecule like this compound might interact with a biological macromolecule, such as a protein receptor. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. tandfonline.commdpi.comtandfonline.com

Before a molecule can be docked into a protein's binding site, its most stable three-dimensional conformation must be determined. libretexts.org Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around its single bonds. youtube.com For this compound, the propyl chain is flexible and can exist in various conformations.

Computational methods are used to systematically explore these possibilities and calculate the potential energy of each conformer. The structure with the lowest potential energy, known as the global minimum, is the most stable and is typically used for subsequent docking simulations. libretexts.org This energy minimization step ensures that the ligand's geometry is realistic and optimized for predicting binding interactions.

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govremedypublications.com The 4-aminopyrimidine (B60600) scaffold is a common feature in molecules designed to inhibit protein kinases, which are crucial regulators of cell signaling. nih.govlktlabs.com Therefore, a likely target for this compound would be the ATP-binding site of a protein kinase.

| Interaction Type | Molecular Group | Potential Interacting Residues (Illustrative) |

|---|---|---|

| Hydrogen Bond | 4-Amino Group (-NH2) | Alanine, Cysteine, Glutamic Acid (Hinge Region) |

| Hydrogen Bond | Pyrimidine Ring Nitrogens | Serine, Threonine |

| Hydrophobic Interaction | Pyrimidine Ring | Leucine, Valine, Phenylalanine |

| Hydrophobic Interaction | Propyl Group (-CH2CH2CH3) | Isoleucine, Leucine, Alanine |

Tautomeric Equilibria and Aromaticity Studies of Pyrimidinamines

The study of tautomerism and aromaticity in pyrimidinamine systems, including this compound, is crucial for understanding their chemical behavior and biological activity. Pyrimidinamines, such as 4-aminopyrimidine, can exist in different tautomeric forms, primarily through amino-imino tautomerization. nih.govgauthmath.com This equilibrium involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.

Theoretical calculations and spectroscopic studies have been employed to investigate the tautomeric preferences of aminopyrimidines. nih.gov For the parent 4-aminopyrimidine, the amino tautomer is generally considered to be the more stable form. However, the equilibrium can be influenced by factors such as substitution on the pyrimidine ring, solvent effects, and the formation of intermolecular hydrogen bonds. nih.govias.ac.in For instance, in the presence of acetic acid in a nonpolar solvent, the formation of an imino-tautomer in the first excited singlet state has been observed through a double-proton transfer mechanism within a hydrogen-bonded complex. nih.gov

The aromaticity of the pyrimidine ring is another key aspect that is influenced by substitution. Various computational descriptors are used to quantify aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion. researchgate.netrsc.org Studies on substituted pyrimidines have shown that the introduction of substituents can decrease the aromaticity of the ring compared to the parent pyrimidine. researchgate.netrsc.org Both electron-donating groups, such as amino and dimethylamino groups, and electron-withdrawing groups have been found to reduce the aromatic character of the pyrimidine ring. rsc.org

The interplay between tautomerism and aromaticity is significant, as the tautomeric form adopted by the molecule can affect the electronic distribution within the pyrimidine ring and, consequently, its aromaticity. Computational studies have been used to calculate aromaticity descriptors for different pyrimidine derivatives to understand these relationships. researchgate.net

Below is a table summarizing the types of tautomerism and aromaticity descriptors relevant to pyrimidinamines:

| Concept | Description | Relevant Descriptors/Methods |

| Tautomerism | The existence of two or more interconvertible isomers that are in equilibrium. For pyrimidinamines, the primary form is amino-imino tautomerism. gauthmath.com | UV absorption and fluorescence spectroscopy, Molecular orbital calculations (e.g., CIS/6-31G(d), B3LYP/6-31G(d)). nih.gov |

| Aromaticity | A property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. | Geometrical: Harmonic Oscillator Model of Aromaticity (HOMA). rsc.orgMagnetic: Nucleus-Independent Chemical Shift (NICS). researchgate.netEnergetic: Aromatic Stabilization Energy (ASE). rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Chemical Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This approach is widely applied in drug discovery and medicinal chemistry to predict the activity of new chemical entities and to guide the design of more potent molecules. For chemical series of pyrimidine derivatives, various QSAR models have been developed to understand the structural requirements for different biological activities. nih.govresearchgate.netimist.ma

The development of a robust QSAR model involves several key steps, including the compilation of a dataset of compounds with their corresponding biological activities, the calculation of molecular descriptors, the selection of relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model. semanticscholar.orgnih.gov

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build QSAR models. researchgate.netimist.ma These models correlate the biological activity with various types of molecular descriptors, which can be categorized as lipophilic, electronic, geometric, and spatial. nih.gov

A QSAR study on a series of aminopyrimidine-based CXCR4 antagonists utilized MLR, nonlinear regression, and PLS analysis. imist.ma The best model was obtained using PLS, which demonstrated good predictive ability with a coefficient of determination (R²) of 0.735 and a test set R² of 0.774. imist.ma The reliability of the model was confirmed through internal and external validation procedures, as well as Y-randomization to check for chance correlations. imist.ma

In another study focusing on the larvicidal activity of pyrimidine derivatives against Aedes aegypti, a robust QSAR model was developed using MLR. researchgate.net The model highlighted the importance of physicochemical properties related to the pharmacokinetic behavior of the compounds, such as hydrophobicity. researchgate.net

The quality and predictive power of a QSAR model are assessed using various statistical parameters. The following table provides an overview of key parameters used in QSAR model validation:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). | A higher value indicates a better fit of the model to the data. |

| Q² or R²cv (Cross-validated R²) | A measure of the predictive ability of the model, typically determined using a leave-one-out or leave-many-out cross-validation procedure. | A higher value indicates better internal predictive power. |

| R²pred (Predictive R² for external test set) | Measures the predictive power of the model for an external set of compounds that were not used in the model development. | A higher value indicates better external predictive power. |

| MSE (Mean Squared Error) | The average of the squares of the errors, i.e., the average squared difference between the estimated values and the actual value. | A lower value indicates a better fit. imist.ma |

The insights gained from QSAR models can guide the structural optimization of pyrimidine derivatives to enhance their desired biological activities. imist.ma For example, a model might indicate that increasing the hydrophobicity or introducing specific substituents at certain positions on the pyrimidine ring could lead to improved activity. researchgate.net

Synthetic Utility and Role As a Chemical Scaffold in Academic Research

Application as Precursors and Intermediates in Complex Organic Synthesis

The 6-propylpyrimidin-4-amine moiety serves as a crucial building block in the multistep synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its structural features allow for sequential and regioselective reactions to construct more elaborate molecular architectures.

The synthesis of Macitentan highlights the role of the this compound scaffold as a reliable and versatile precursor. The pyrimidine (B1678525) core provides a stable platform for the introduction of various substituents, while the amine and propyl groups offer points for further chemical modification. This modular approach allows for the systematic construction of complex molecules with desired pharmacological properties.

Pyrimidine Core as a Privileged Scaffold for Chemical Diversification

The pyrimidine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the development of novel therapeutic agents. The 4-amino-6-propylpyrimidine core is an exemplar of such a scaffold, offering multiple sites for chemical modification to create a diverse range of analogs.

The diversification of the this compound scaffold can be achieved through various synthetic strategies:

Substitution at the Amino Group: The exocyclic amino group at the 4-position can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. This allows for the exploration of different chemical spaces and the optimization of interactions with biological targets.

Modification of the Propyl Group: While the propyl group at the 6-position is often a key feature, its modification or replacement with other alkyl or aryl groups can be used to probe the steric and electronic requirements of a biological target.

Functionalization of the Pyrimidine Ring: The remaining positions on the pyrimidine ring (positions 2 and 5) can be functionalized through various organic reactions, such as halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a wide array of functional groups, leading to extensive chemical diversification.

This ability to readily generate a large number of derivatives from a common core makes the this compound scaffold a valuable tool in drug discovery, facilitating the exploration of structure-activity relationships and the identification of lead compounds.

Contribution to the Development of Chemical Libraries for Screening

The synthetic tractability and the privileged nature of the this compound scaffold make it an excellent candidate for the construction of chemical libraries for high-throughput screening (HTS). Chemical libraries are large collections of diverse small molecules that are screened against biological targets to identify new drug leads.

The development of libraries based on the this compound core often employs combinatorial chemistry principles, where a common scaffold is reacted with a set of diverse building blocks to rapidly generate a large number of analogs. This approach allows for the systematic exploration of the chemical space around the core scaffold.

For example, a library could be constructed by reacting a common 6-propyl-2,4-dichloropyrimidine intermediate with a diverse set of amines at the 4-position, followed by another diversification step at the 2-position using a different set of nucleophiles or cross-coupling partners. This parallel synthesis approach can efficiently produce hundreds or thousands of distinct compounds for biological screening. The resulting libraries of this compound derivatives can then be screened in various assays to identify compounds with desired biological activities, such as enzyme inhibition, receptor antagonism, or antimicrobial effects.

Structure-Activity Relationship (SAR) Studies in Chemical Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve investigating how the chemical structure of a compound influences its biological activity. The this compound scaffold has been instrumental in such studies, particularly in the development of endothelin receptor antagonists like Macitentan.

In the context of Macitentan and its analogs, SAR studies have revealed key structural features that are crucial for their biological activity. These studies often involve the systematic modification of different parts of the molecule and assessing the impact on receptor binding affinity and functional activity.

| Modification Site | Observation from SAR Studies | Impact on Activity |

| Propyl Group at C6 | The n-propyl group was found to be optimal for fitting into a specific hydrophobic pocket of the endothelin receptor. Shorter or longer alkyl chains, or branched isomers, generally lead to a decrease in potency. | Critical for optimal receptor binding and antagonist activity. |

| Substituents at C5 | Introduction of a substituted phenyl group at the 5-position is crucial for high-affinity binding. The nature and position of the substituents on this phenyl ring significantly influence activity. | Essential for anchoring the molecule in the receptor binding site. |

| Amine at C4 | The presence of the amino group and its substitution pattern are important for establishing key interactions with the receptor, often through hydrogen bonding. | Modulates the overall polarity and interaction profile of the molecule. |

| Substituents at C2 | The substituent at the 2-position can be varied to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability, without drastically affecting the primary binding interactions. | Influences pharmacokinetic properties. |

These detailed SAR studies, enabled by the synthetic accessibility of various this compound derivatives, have provided valuable insights into the molecular interactions governing the activity of this class of compounds and have guided the design of more potent and selective drug candidates.

Designing Novel Pyrimidine-Based Architectures for Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The this compound scaffold can serve as a foundation for the design of such probes due to its established biological relevance and synthetic versatility.

To transform a this compound-based molecule into a chemical probe, it is typically modified to include a reporter group or a reactive group. Common strategies include:

Fluorescent Probes: A fluorescent dye can be attached to the scaffold, often at a position that does not interfere with its binding to the target protein. This allows for the visualization of the target's localization and dynamics within cells using fluorescence microscopy.

Photoaffinity Probes: These probes incorporate a photo-reactive group (e.g., a diazirine or an azide) that, upon irradiation with UV light, forms a covalent bond with the target protein. This enables the identification of the target protein from a complex biological mixture.

Biotinylated Probes: A biotin (B1667282) tag can be appended to the molecule. Biotin's high affinity for streptavidin allows for the affinity-based purification of the target protein and its associated binding partners for subsequent identification by mass spectrometry.

The design of these probes requires a careful understanding of the SAR of the this compound scaffold to ensure that the appended tag does not abolish its biological activity. The development of such probes based on this scaffold holds promise for elucidating the mechanism of action of pyrimidine-based drugs and for the discovery of new biological targets.

Q & A

Basic: What synthetic routes are commonly employed for 6-Propylpyrimidin-4-amine, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen (e.g., chlorine) at the pyrimidine ring with a propylamine group under reflux conditions in polar aprotic solvents like DMF or DMSO is a common approach . Optimization involves adjusting temperature, solvent choice, and catalyst (e.g., palladium for cross-coupling reactions). Design of Experiments (DOE) can systematically evaluate variables like molar ratios, reaction time, and temperature to maximize yield .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Structural confirmation relies on spectroscopic techniques:

- NMR Spectroscopy : and NMR identify proton and carbon environments (e.g., NH at δ ~5 ppm, pyrimidine ring carbons at δ ~150–160 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for verifying substituent positions .

- IR Spectroscopy : Confirms functional groups (e.g., NH stretching at ~3355 cm) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for pyrimidine derivatives?

Answer:

Discrepancies often arise from approximations in computational models (e.g., force fields in molecular docking). Strategies include:

- Validation : Cross-check predictions with experimental data (e.g., crystallographic structures or binding assays) .

- Model Refinement : Incorporate solvent effects or dynamic simulations (MD) to improve accuracy .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., DFT functional choices) .

Advanced: What strategies enhance the biological activity of this compound through structural modifications?

Answer:

Activity optimization involves:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., Cl, CF) to improve binding affinity .

- Bioisosteric Replacement : Swapping the propyl group with cyclopropyl or aryl moieties to modulate lipophilicity and target interactions .

- SAR Studies : Systematic variation of substituents followed by in vitro assays (e.g., enzyme inhibition) to identify pharmacophores .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

- HPLC : Quantifies purity using reverse-phase columns and UV detection (λ ~254 nm for pyrimidine absorption) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H] at m/z 152) and detects impurities .

- Melting Point Analysis : Sharp melting ranges indicate high crystallinity and purity .

Advanced: How can a Design of Experiments (DOE) approach optimize reaction parameters for synthesizing this compound?

Answer:

DOE evaluates interactions between variables:

- Factors : Temperature (80–120°C), solvent (DMF vs. THF), catalyst loading (0.1–5 mol%).

- Response Variables : Yield, purity, reaction time.

- Statistical Tools : ANOVA identifies significant factors; response surface methodology (RSM) models optimal conditions .

Basic: What solvent systems are optimal for synthesizing this compound?

Answer:

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, while ethanol/water mixtures improve solubility of intermediates. Solvent choice balances reactivity and ease of purification (e.g., DMF’s high boiling point vs. ethanol’s low toxicity) .

Advanced: How can 3D-QSAR models predict the biological activity of this compound derivatives?

Answer:

3D-QSAR correlates molecular fields (steric, electrostatic) with activity:

- Training Set : Use structurally diverse derivatives with known IC values .

- Descriptors : Calculate partial least squares (PLS) or CoMFA parameters to generate contour maps.

- Validation : Leave-one-out cross-validation and external test sets ensure model robustness .

Advanced: How to address discrepancies in biological assay results for this compound?

Answer:

- Assay Replication : Repeat experiments under standardized conditions to rule out variability .

- Control Compounds : Include positive/negative controls to validate assay sensitivity .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or SPR to confirm target binding .

Basic: Which databases provide reliable structural and physicochemical data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.